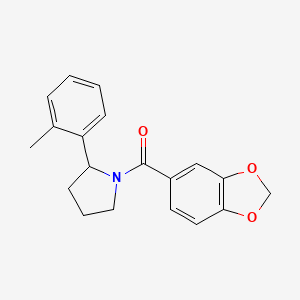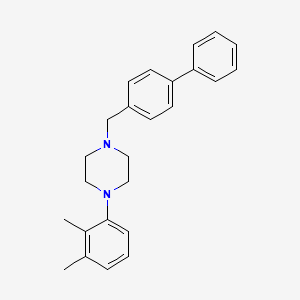
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine, also known as MDMA, is a synthetic psychoactive drug that alters mood and perception. MDMA is commonly known as ecstasy or molly and is widely used recreationally. However, MDMA has also been studied for its potential therapeutic applications in treating various psychological disorders.
Mecanismo De Acción
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, while dopamine and norepinephrine are neurotransmitters that regulate motivation and arousal. The increased levels of these neurotransmitters lead to feelings of euphoria, empathy, and heightened sensory perception.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to dehydration and heatstroke. 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine also causes the release of cortisol, a stress hormone, which can lead to long-term damage to the brain and other organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine has several advantages and limitations for lab experiments. One advantage is that it can be used to study the effects of serotonin on the brain and behavior. However, one limitation is that it is difficult to control the dosage and purity of 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine, which can lead to inconsistent results.
Direcciones Futuras
There are several future directions for research on 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine. One direction is to further study its potential therapeutic applications in treating various psychological disorders. Another direction is to develop safer and more effective forms of 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine for medical use. Additionally, more research is needed to understand the long-term effects of 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine on the brain and other organs.
Métodos De Síntesis
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine is synthesized from safrole, a natural oil extracted from the roots of the sassafras tree. Safrole is first converted to isosafrole, which is then converted to MDP2P using a catalyst. MDP2P is then reduced to 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine using a reducing agent such as aluminum amalgam.
Aplicaciones Científicas De Investigación
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine has been studied for its potential therapeutic applications in treating various psychological disorders such as post-traumatic stress disorder (PTSD), anxiety, and depression. 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine-assisted psychotherapy has shown promising results in clinical trials, with patients reporting significant improvements in their symptoms.
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[2-(2-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-5-2-3-6-15(13)16-7-4-10-20(16)19(21)14-8-9-17-18(11-14)23-12-22-17/h2-3,5-6,8-9,11,16H,4,7,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIRVDYAIPVITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-Benzodioxole-5-carbonyl)-2-(2-methylphenyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B6123455.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxyacetamide](/img/structure/B6123463.png)
![3-(4-chlorobenzyl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6123467.png)
![diisopropyl [(2-hydroxyphenyl)(2-naphthylamino)methyl]phosphonate](/img/structure/B6123472.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6123484.png)
![3-(4-bromophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6123494.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B6123508.png)

![methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B6123519.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6123521.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-4-phenylbutanamide](/img/structure/B6123529.png)
![1-(4-chlorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123553.png)
![methyl (1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6123564.png)